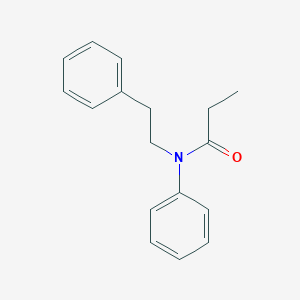
N-Phenethyl-N-phenylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenethyl-N-phenylpropionamide is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.3 g/mol . It is structurally similar to known opioids and is a byproduct in the synthesis of fentanyl . This compound is primarily used as an analytical reference standard in forensic and research applications .
Méthodes De Préparation
N-Phenethyl-N-phenylpropionamide is synthesized as a byproduct in the production of fentanyl. The synthesis involves the reaction of phenethylamine with propionyl chloride in the presence of a base, followed by purification steps
Analyse Des Réactions Chimiques
N-Phenethyl-N-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Phenethyl-N-phenylpropionamide is used in various scientific research applications, including:
Biology: It is used in studies related to opioid receptors and their interactions with different compounds.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of fentanyl and its derivatives.
Industry: It is used in forensic science for the analysis of seized drug samples.
Mécanisme D'action
The mechanism of action of N-Phenethyl-N-phenylpropionamide is similar to that of fentanyl. It acts on the opioid receptors in the brain, particularly the mu-opioid receptor, leading to analgesic effects. The compound binds to these receptors, inhibiting the release of neurotransmitters and reducing the perception of pain .
Comparaison Avec Des Composés Similaires
N-Phenethyl-N-phenylpropionamide is structurally similar to several fentanyl analogs, including:
- N-Phenyl-N-(2-phenylethyl)-propanamide
- N-BOC norfentanyl
- N-BOC 4-AP
- Phenethyl 4-ANPP
- Ethyl 4-ANPP
- Acetylfentanyl
- N-propionyl norfentanyl
- Norfentanyl
These compounds share similar structural features but differ in their pharmacological properties and potency. This compound is unique in its specific use as an analytical reference standard and its role as a byproduct in fentanyl synthesis.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-phenyl-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19NO/c1-2-17(19)18(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
Clé InChI |
UDBQSKYSXWJXRB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















